N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19(16,17)14-4-7-18-11-8-10(12-9-13-11)15-5-2-3-6-15/h8-9,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBHAUSLQSYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine derivative.
Attachment of the Ethyl Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with ethyl methanesulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industry: It finds applications in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyrrolidine group enhances binding affinity and specificity, while the methanesulfonamide moiety can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with sulfonamide-containing pyrimidine derivatives reported in patent literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred pharmacological activity.
Table 1: Structural and Functional Comparison
* Estimated based on structural analogs.
Key Findings
Core Structure Differences: The target compound’s pyrimidine-pyrrolidine core contrasts with the pyrazolo-pyrimidine (Example 56) or chromene-pyrimidine (Intermediate 27) scaffolds in patent examples.
Substituent Effects :
- Methanesulfonamide vs. Isopropylsulfonamide : The methanesulfonamide group in the target compound likely enhances aqueous solubility compared to the bulkier isopropylsulfonamide in Example 54. This aligns with trends where smaller sulfonamide substituents improve bioavailability .
- Pyrrolidine vs. Fluorophenyl : The pyrrolidine ring introduces a basic nitrogen, which may enhance target engagement (e.g., hydrogen bonding with kinases) compared to the lipophilic fluorophenyl group in Example 55.
Synthesis Pathways :
- The target compound’s ethoxy linker and pyrrolidine substitution suggest a divergent synthetic route compared to the Suzuki coupling used for Example 56. However, palladium-catalyzed cross-coupling (as in the patent) could be adapted for analogous intermediates .
Pharmacological Implications :
- While Example 56 and Intermediate 27 exhibit kinase inhibition (e.g., PI3K/mTOR) and antiproliferative activity, the target compound’s simpler pyrimidine core may shift selectivity toward other ATP-binding targets (e.g., cyclin-dependent kinases).
Notes and Limitations
- The provided evidence lacks direct data on the target compound, necessitating inferences from structural analogs.
- Further comparative studies (e.g., enzymatic assays, solubility profiling) are required to validate hypotheses regarding potency and selectivity.
- Patent examples highlight the critical role of substituents in tuning drug-like properties, reinforcing the need for iterative optimization in sulfonamide-based drug design .
Biological Activity
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms, which is crucial for biological activity.
- Pyrrolidine Group : A five-membered ring that enhances the compound's interaction with biological targets.
- Methanesulfonamide Moiety : This functional group contributes to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases involved in cell signaling pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation : It may bind to specific receptors, influencing downstream signaling pathways that regulate cellular functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analyses revealed a marked increase in late apoptosis and necrosis in treated cells .
Antimicrobial Properties
The compound also demonstrates potential antimicrobial activity. Preliminary studies suggest:
- Inhibition of Bacterial Growth : It has shown effectiveness against certain strains of bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation .
Research Findings and Case Studies
A variety of studies have been conducted to elucidate the biological effects of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-pyrrolidine core. Key steps include:
Nucleophilic substitution : Reaction of 6-chloropyrimidin-4-ol derivatives with pyrrolidine under reflux in ethanol or DMF to introduce the pyrrolidine moiety .
Etherification : Coupling the pyrimidine intermediate with 2-(methanesulfonamido)ethanol using a base (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C to form the ether linkage .
Purification : Column chromatography (silica gel, eluent: DCM/MeOH 10:1) or recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Reaction temperature and solvent polarity significantly impact yield. Anhydrous conditions are essential to avoid hydrolysis of intermediates .
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 1.8–2.1 ppm for pyrrolidine protons; δ 3.3–3.5 ppm for methanesulfonamide methyl group) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (calculated m/z 341.4 for C₁₄H₂₃N₅O₃S) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in biological activity studies of this compound?
- Case Study : Discrepancies in IC₅₀ values across kinase inhibition assays may arise from:
- Solubility Variability : Limited aqueous solubility (logP ~2.8) can lead to aggregation. Use DMSO stock solutions ≤10 mM with sonication .
- pH-Dependent Stability : Degradation at pH <5 or >8 alters efficacy. Pre-screen stability via HPLC under physiological pH (7.4) for 24 hours .
- Target Selectivity : Off-target binding to adenosine receptors (observed in analogues ). Validate using competitive binding assays with [³H]-labeled antagonists .
Q. How does structural modification of the methanesulfonamide group influence target binding affinity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Effects : Replacement with trifluoromethanesulfonamide increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., in kinases) but reduces metabolic stability .
- Steric Effects : Bulky substituents (e.g., benzylsulfonamide) decrease affinity for ATP-binding pockets, as shown in pyrimidine-based inhibitors .
- Experimental Validation :
- Docking Simulations : Use Schrödinger Suite to model interactions with EGFR (PDB: 1M17). The sulfonamide oxygen forms hydrogen bonds with Lys721 .
- Synthetic Analogues : Compare IC₅₀ values of methanesulfonamide vs. acetamide derivatives in enzyme inhibition assays .
Q. What are the optimal conditions for evaluating the compound’s stability in formulation development?
- Stability Protocol :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at –20°C in amber vials to prevent photodegradation .
- Oxidative Resistance : Test with 0.1% H₂O₂ in PBS (pH 7.4) for 48 hours. LC-MS monitors sulfoxide formation (m/z +16) .
- Key Data :
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 7.4, 37°C | None | >168 |
| pH 2.0, 37°C | Hydrolyzed pyrimidine | 12 |
| 0.1% H₂O₂, 25°C | Sulfoxide derivative | 48 |
| Data derived from |
Q. How can researchers address low yield in the final coupling step of the synthesis?
- Troubleshooting Guide :
- Catalyst Optimization : Replace Pd(OAc)₂ with Pd(dppf)Cl₂ (10 mol%) in Suzuki-Miyaura couplings to improve efficiency (yield increases from 16% to 45% ).
- Solvent Effects : Switch from dioxane to DMAc for better solubility of intermediates .
- Byproduct Analysis : Use LC-MS to identify unreacted starting materials. Quench excess reagents with scavenger resins (e.g., QuadraPure™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
